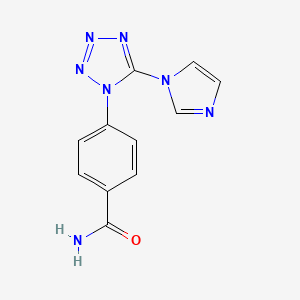
Benzamide, 4-(5-imidazol-1-yltetrazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(1H-IMIDAZOL-1-YL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZAMIDE is a complex organic compound that features both imidazole and tetrazole moieties. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(1H-IMIDAZOL-1-YL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZAMIDE typically involves the formation of the imidazole and tetrazole rings followed by their subsequent coupling to a benzamide moiety. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can include the use of nickel-catalyzed addition to nitriles . The tetrazole ring can be synthesized through the reaction of azides with nitriles under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[5-(1H-IMIDAZOL-1-YL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens and sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[5-(1H-IMIDAZOL-1-YL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-[5-(1H-IMIDAZOL-1-YL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like histidine and metronidazole share the imidazole ring structure.
Tetrazole derivatives: Compounds such as losartan and valsartan contain the tetrazole ring.
Uniqueness
4-[5-(1H-IMIDAZOL-1-YL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZAMIDE is unique due to the combination of both imidazole and tetrazole rings within a single molecule, providing a versatile scaffold for various chemical modifications and biological interactions .
Properties
Molecular Formula |
C11H9N7O |
|---|---|
Molecular Weight |
255.24 g/mol |
IUPAC Name |
4-(5-imidazol-1-yltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C11H9N7O/c12-10(19)8-1-3-9(4-2-8)18-11(14-15-16-18)17-6-5-13-7-17/h1-7H,(H2,12,19) |
InChI Key |
LDGWKGPYYSWBJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N2C(=NN=N2)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















